molecular formula C4H10NO5P B1218577 Fosmidomycin CAS No. 66508-53-0

Fosmidomycin

Cat. No. B1218577
CAS RN: 66508-53-0
M. Wt: 183.1 g/mol
InChI Key: GJXWDTUCERCKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosmidomycin is an antibiotic that was originally isolated from culture broths of bacteria of the genus Streptomyces . It specifically inhibits DXP reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . It is a structural analogue of 2-C-methyl-D-erythrose 4-phosphate .


Synthesis Analysis

The MEP pathway converts the initial substrates pyruvate and glyceraldehyde 3-phosphate to IPP/DMAPP through a series of seven enzymatic reactions .


Molecular Structure Analysis

The crystal structure of Escherichia coli IspC in complex with manganese and fosmidomycin at 2.5 Å resolution has been reported . The (N-formyl-N-hydroxy)amino group provides two oxygen ligands to manganese that is present in a distorted octahedral coordination, whereas the phosphonate group is anchored in a specific pocket by numerous hydrogen bonds .


Chemical Reactions Analysis

Fosmidomycin is part of the class of organic compounds known as organic phosphonic acids .


Physical And Chemical Properties Analysis

Fosmidomycin is a small molecule with the chemical formula C4H10NO5P . It has a molar mass of 183.0997 g/mol .

Safety And Hazards

Fosmidomycin is for research use and not for medicinal, household or other use . Users are advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) .

Future Directions

The continued rise of multi-drug-resistant microorganisms necessitates the development of novel drugs with new modes of action . The non-mevalonate pathway of isoprenoid biosynthesis, which fosmidomycin targets, is present in many pathogens but not in humans, making it an attractive target for new antibiotics .

properties

IUPAC Name

3-[formyl(hydroxy)amino]propylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXWDTUCERCKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(C=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66508-37-0 (mono-hydrochloride salt)
Record name Fosmidomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70216712
Record name Fosmidomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosmidomycin

CAS RN

66508-53-0
Record name P-[3-(Formylhydroxyamino)propyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66508-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosmidomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosmidomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosmidomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSMIDOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5829E3D9I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Formic acid (1.0 ml.) was added dropwise to acetic anhydride (1.2 ml.) at ambient temperature with stirring. The stirring was continued at the same temperature for 30 minutes and then 3-(N-hydroxyamino)propylphosphonic acid (1.51 g.) was added to the mixture. The reaction mixture was stirred at ambient temperature for 1.5 hours and concentrated under reduced pressure to give an oily residue, which was dissolved in ethanol (20 ml.). To the aqueous solution was added ethanolamine (0.61 g.) to precipitate an oil, which was separated by decantation and crystallized with ethanol (20 ml.) to give crystals. The crystals were separated by filtration, washed with ethanol and dried to give crystalline monoethanolamine salt of 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (1.75 g.), a part (1.5 g.) of which was recrystallized from 90% aqueous ethanol to give the purified object compound (1.15 g). M.p. 139°-142° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Formic acid (20 ml.) was added dropwise to acetic anhydride (40 ml.) at 0°-5° C. in the course of 15 minutes with stirring. After stirring was continued at the same temperature for 10 minutes and then at 45°-50° C. for 15 minutes, the mixture was cooled down to 0°-5° C. To this cooled mixture was added dropwise a solution of 3-(N-hydroxyamino)propylphosphonic acid (32.8 g.) in formic acid (60 ml.) at the same temperature in the course of 20 minutes, stirred for additional 45 minutes at ambient temperature, and then the resultant mixture was concentrated under reduced pressure. The residue was dissolved in ethanol (300 ml.), treated with activated charcoal (6 g.) and then filtered. The filtrate was diluted with ethanol (200 ml.) and treated with 28% aqueous ammonia (28 ml.) with stirring under ice-cooling to give an oily precipitate. The precipitate was separated by decantation and dissolved in water (120 ml.). The aqueous solution was treated with activated charcoal (4 g.), and filtered. To the aqueous filtrate was added ethanol (800 ml.) at 80° C. and allowed to stand overnight at ambient temperature to give crystalline monoammonium salt of 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (30.55 g.), mp 158°-160.5° C. (dec.) The same monoammonium salt (4.35 g.) was recovered additionally from the mother liquor, by concentrating it to about 100 ml under reduced pressure mixing with ethanol (300 ml.) and allowing to stand at ambient temperature for 2 hours.
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an aqueous solution (45 ml.) of potassium alum (9.17 g.) was added mono sodium salt of 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (3.08 g.) with stirring, and the solution was adjusted to pH 6-7 with 10% aqueous sodium hydroxide solution and then stirred for 2 hours at ambient temperature. The precipitating materials were collected by filtration, washed twice with water (each 10 ml.) and dried to give aluminum salt of 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (2.28 g.).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

An oily 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (12.05 g.), which was prepared by the reaction of 3-(N-hydroxyamino)propylphosphonic acid (15.5 g.), acetic anhydride (12.3 g.) and formic acid (9.8 ml.) conducted in substantially the same manner as that of Example (31), was dissolved in water (80 ml.) and treated with magnesium hydroxide (5.83 g.) for 15 minutes under ice-cooling with stirring.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Formic acid (1.0 ml.) was added dropwise to acetic anhydride (1.2 ml.) at ambient temperature with stirring. The stirring was continued at the same temperature for 30 minutes and then 3-(N-hydroxyamino)propylphosphonic acid (1.51 g.) was added to the mixture. The reaction mixture was stirred at ambient temperature for 1.5 hours and concentrated under reduced pressure to given an oily residue, which was dissolved in ethanol (20 ml.). To the aqueous solution was added ethanolamine (0.61 g.) to precipitate an oil, which was separated by decantation and crystallized with ethanol (20 ml.) to give crystals. The crystals were separated by filtration, washed with ethanol and dried to give crystalline monoethanolamine salt of 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (1.75 g.), a part (1.5 g.) of which was recrystallized from 90% aqueous ethanol to give the purified object compound (1.15 g). M.p. 139°-142° C.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosmidomycin
Reactant of Route 2
Fosmidomycin
Reactant of Route 3
Fosmidomycin
Reactant of Route 4
Reactant of Route 4
Fosmidomycin
Reactant of Route 5
Reactant of Route 5
Fosmidomycin
Reactant of Route 6
Fosmidomycin

Citations

For This Compound
4,810
Citations
J Wiesner, S Borrmann, H Jomaa - Parasitology research, 2003 - Springer
… the use of fosmidomycin as a monotherapy. In drug combination studies, synergy of fosmidomycin with clindamycin was observed. Clinical studies with a fosmidomycin-clindamycin …
Number of citations: 162 link.springer.com
MA Missinou, S Borrmann, A Schindler, S Issifou… - The Lancet, 2002 - thelancet.com
… fosmidomycin is an effective, new antimalarial compound. The overall mean parasite clearance time of 48 h that we noted with fosmidomycin is … combinations of fosmidomycin with other …
Number of citations: 277 www.thelancet.com
B Lell, R Ruangweerayut, J Wiesner… - Antimicrobial agents …, 2003 - Am Soc Microbiol
… nonmevalonate pathway, fosmidomycin blocks the biosynthesis … Hence, fosmidomycin exerts its antimalarial activity through a … the efficacy and safety of fosmidomycin in the treatment of …
Number of citations: 286 journals.asm.org
JF Fernandes, B Lell, ST Agnandji, RM Obiang… - Future …, 2015 - Future Medicine
With first indications of resistance against artemisinin compounds, the development of novel alternative antimalarials remains an urgent need. One candidate is fosmidomycin (Fos), a …
Number of citations: 40 www.futuremedicine.com
J Wiesner, D Henschker, DB Hutchinson… - Antimicrobial Agents …, 2002 - Am Soc Microbiol
… fosmidomycin and the lincosamides, lincomycin and clindamycin. The efficacy of a combination of fosmidomycin … interaction of fosmidomycin with most antimalarial agents in clinical use. …
Number of citations: 188 journals.asm.org
T Haemers, J Wiesner, S Van Poecke… - Bioorganic & Medicinal …, 2006 - Elsevier
… In view of the promising antimalarial activity of fosmidomycin … Compared with fosmidomycin, several analogues displayed … in the α-position of fosmidomycin emerged as the most potent …
Number of citations: 154 www.sciencedirect.com
T Murakawa, H Sakamoto, S Fukada… - Antimicrobial Agents …, 1982 - Am Soc Microbiol
… Fosmidomycin is incorporated into bacterial cells by the active … netics of fosmidomycin in animals and healthy volunteers. … of fosmidomycin in our multiple-dose study of fosmidomycin …
Number of citations: 92 journals.asm.org
B Zhang, KM Watts, D Hodge, LM Kemp… - Biochemistry, 2011 - ACS Publications
… falciparum), we confirm the biological effects of fosmidomycin are due to inhibition of isoprenoid metabolism. Our results support a model in which fosmidomycin directly inhibits its …
Number of citations: 172 pubs.acs.org
TD Sharkey, X Chen, S Yeh - Plant physiology, 2001 - academic.oup.com
… If the inhibition of isoprene were specific, fosmidomycin could provide a … Here we report that fosmidomycin inhibits isoprene emission … We used fosmidomycin-fed leaves to investigate …
Number of citations: 314 academic.oup.com
E Uh, ER Jackson, G San Jose, M Maddox… - Bioorganic & medicinal …, 2011 - Elsevier
… of fosmidomycin and the lipophilic tuberculosis cell wall, is thought to be the underlying reason for the lack of effect of fosmidomycin … that lipophilic esters of fosmidomycin and FR900098 …
Number of citations: 77 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.